Cas no 1198424-70-2 (2,5-Dinitrobenzaldehyde)

2,5-ジニトロベンズアルデヒドは、分子式C7H4N2O5で表される芳香族アルデヒド化合物です。ベンゼン環にニトロ基が2つとアルデヒド基が1つ結合した構造を持ち、有機合成中間体として重要な役割を果たします。特に、医薬品や染料の合成において、高い反応性と選択性を示すことが特徴です。ニトロ基の電子求引性により、アルデヒド基の反応性がさらに向上し、求核付加反応や縮合反応に適しています。また、結晶性が高く、精製が容易であるため、実験室規模から工業生産まで幅広く利用されています。

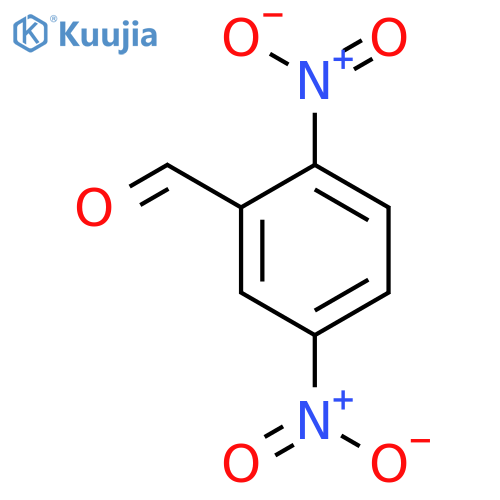

2,5-Dinitrobenzaldehyde structure

商品名:2,5-Dinitrobenzaldehyde

2,5-Dinitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-Dinitrobenzaldehyde

- DB-313157

- SCHEMBL1800032

- AKOS016007248

- DTXSID10597693

- 1198424-70-2

-

- MDL: MFCD22493381

- インチ: InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H

- InChIKey: MCQDLKFHFLTMAM-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 196.01202123g/mol

- どういたいしつりょう: 196.01202123g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 109Ų

2,5-Dinitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 096498-250mg |

2,5-Dinitrobenzaldehyde, 95+% |

1198424-70-2 | 95+% | 250mg |

$167.00 | 2024-12-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222385-1g |

2,5-Dinitrobenzaldehyde |

1198424-70-2 | 95+% | 1g |

¥2198.0 | 2024-12-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222385-5g |

2,5-Dinitrobenzaldehyde |

1198424-70-2 | 95+% | 5g |

¥7684.0 | 2024-12-19 | |

| Ambeed | A644514-1g |

2,5-Dinitrobenzaldehyde |

1198424-70-2 | 95+% | 1g |

$278.0 | 2024-12-19 | |

| Matrix Scientific | 096498-1g |

2,5-Dinitrobenzaldehyde, 95+% |

1198424-70-2 | 95+% | 1g |

$370.00 | 2024-12-19 | |

| Ambeed | A644514-5g |

2,5-Dinitrobenzaldehyde |

1198424-70-2 | 95+% | 5g |

$1014.0 | 2024-12-19 |

2,5-Dinitrobenzaldehyde 関連文献

-

Oluwole B. Familoni,Phindile J. Klaas,Kevin A. Lobb,Vusumzi E. Pakade,Perry T. Kaye Org. Biomol. Chem. 2006 4 3960

1198424-70-2 (2,5-Dinitrobenzaldehyde) 関連製品

- 552-89-6(2-Nitrobenzaldehyde)

- 606-31-5(2,6-Dinitrobenzaldehyde)

- 23876-12-2(2-Methyl-3-nitrobenzaldehyde)

- 528-75-6(2,4-Dinitrobenzaldehyde)

- 18515-67-8(3-Methyl-4-nitrobenzaldehyde)

- 31680-07-6(4-Methyl-3-nitrobenzaldehyde)

- 69022-52-2(2,5-Dimethyl-3-nitrobenzaldehyde)

- 5858-28-6(5-Methyl-2-nitrobenzaldehyde)

- 20357-22-6(4-Methyl-2-nitrobenzaldehyde)

- 56008-61-8(2-amino-5-nitrobenzaldehyde)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬